molecular formula C20H22N2O3 B1440343 (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 951625-98-2

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1440343
CAS No.: 951625-98-2
M. Wt: 338.4 g/mol
InChI Key: XESJENMGMSHOCY-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations. The hydroxymethyl group, for instance, could potentially be metabolized through oxidation reactions.

The compound’s action and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the stability of the Fmoc group could be affected by the pH of the environment, as it can be removed under basic conditions .

Biochemical Analysis

Biochemical Properties

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminopeptidases and carboxypeptidases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modification of enzyme activity . Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and organ toxicity. Threshold effects are often observed, where a specific dosage range produces optimal results without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, such as transaminases and dehydrogenases . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of active or inactive metabolites, further modulating its effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its presence in the cytoplasm can affect cytoskeletal dynamics and intracellular signaling.

Biological Activity

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula C20H22N2O3C_{20}H_{22}N_{2}O_{3} and CAS number 951625-98-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring. Its molecular weight is approximately 338.4 g/mol, and it has been studied for its various biological activities.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with biological pathways that influence cellular functions. Below are some key areas of activity:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For example, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating conditions like Alzheimer's disease. A study highlighted that compounds with similar structures exhibited significant AChE inhibitory activity, suggesting a potential pathway for further investigation into this compound's efficacy .

2. Neuroprotective Effects

Preliminary studies have suggested that this compound may offer neuroprotective benefits. It has been associated with reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have explored the biological effects of related compounds, providing insight into the potential applications of this compound:

StudyFindings
Pendergrass et al. (2024) Investigated the inhibition of Type III secretion systems in pathogenic bacteria using similar compounds. Found that structural analogs showed significant inhibition at specific concentrations .
MDPI Research (2024) Highlighted the role of AChE inhibitors in reducing amyloid-beta aggregation, suggesting potential applications for this compound in Alzheimer's therapy .
Ambeed Analysis Reported on the synthesis and characterization of related compounds, emphasizing their biological relevance and potential therapeutic uses .

The exact mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE.
  • Modulation of Neurotransmitter Levels : Potentially increasing levels of acetylcholine by inhibiting its breakdown.
  • Reduction of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-20(13-23)9-10-22(12-20)19(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,23H,9-13,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESJENMGMSHOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672944
Record name (9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-98-2
Record name 9H-Fluoren-9-ylmethyl 3-amino-3-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.